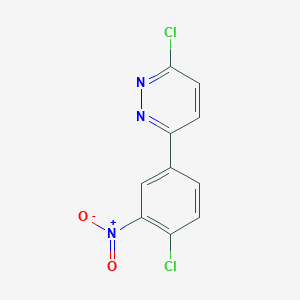

3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine

描述

3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is a substituted pyridazine derivative characterized by a pyridazine core substituted at the 3-position with a chlorine atom and at the 6-position with a 4-chloro-3-nitrophenyl group. Its synthesis typically involves nucleophilic aromatic substitution reactions using 3,6-dichloropyridazine as a precursor, followed by coupling with substituted phenylpiperazines or aryl halides under reflux conditions .

属性

IUPAC Name |

3-chloro-6-(4-chloro-3-nitrophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3O2/c11-7-2-1-6(5-9(7)15(16)17)8-3-4-10(12)14-13-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVZSMPAKLBSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with chlorine and nitro groups, contributing to its unique chemical properties. Its molecular formula is CHClNO, with a molecular weight of approximately 235.63 g/mol. The structural attributes of this compound suggest potential interactions with various biological targets, which may underlie its observed pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have shown notable antibacterial properties, suggesting that this compound may also be effective against various pathogens. The presence of the nitro group is often correlated with enhanced biological activity, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

Synthesis Routes

Several synthetic pathways have been developed for creating this compound. These methods typically involve reactions of chlorinated pyridazines with nitro-substituted phenyl groups, yielding the target compound in moderate to high yields. Understanding these synthetic routes is crucial for optimizing production and exploring modifications that may enhance biological activity.

Structure-Activity Relationships

The SAR of pyridazine derivatives indicates that substituents on the aromatic rings significantly influence biological activity. For instance, compounds with electron-withdrawing groups tend to exhibit improved potency in antimicrobial assays. Comparative analysis with structurally similar compounds reveals how variations in substituents can affect both efficacy and safety profiles .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 3-Chloro-6-(4-chlorophenyl)pyridazine | 58059-29-3 | 0.98 | Similar chlorinated structure |

| 3-Chloro-6-(p-tolyl)pyridazine | 2165-06-2 | 0.96 | Methyl group substitution |

| 3-Chloro-6-(m-tolyl)pyridazine | 66549-34-6 | 0.96 | Methyl group on meta position |

| 3-Chloro-6-(2-chlorophenyl)pyridazine | 66549-15-3 | 0.92 | Chlorine substitution at ortho position |

This table illustrates how minor modifications can lead to significant differences in biological activity, emphasizing the importance of SAR studies in drug development.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential .

- Inhibition of COX Enzymes : Preliminary findings suggest that similar pyridazine derivatives can inhibit COX enzymes effectively, with IC50 values reported as low as 0.04 µmol for potent inhibitors compared to standard drugs like celecoxib .

科学研究应用

Anti-inflammatory Properties

Research indicates that derivatives of pyridazine compounds, including 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine, exhibit significant anti-inflammatory activity. A study highlighted the synthesis of various pyridazine derivatives and their evaluation against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compounds demonstrated varying degrees of COX-2 inhibition, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibitory Potency of Pyridazine Derivatives on COX-2

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against various pathogenic microorganisms, suggesting potential uses in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Dye and Pigment Development

The unique chemical structure of this compound lends itself to applications in dye and pigment formulations. Its chlorinated and nitro-substituents can enhance color properties and stability in various matrices, making it suitable for use in textiles and coatings .

Synthesis and Biological Evaluation

A comprehensive study involved synthesizing novel pyridazine derivatives, including the target compound, followed by biological evaluations for anti-inflammatory and antimicrobial activities. The results indicated that modifications to the pyridazine ring could significantly enhance biological activity, providing insights into structure-activity relationships (SAR) that could guide future drug design efforts .

Toxicological Assessments

Toxicological profiles of related pyridazine compounds have been assessed to ensure safety for potential therapeutic uses. Studies indicate that while some derivatives show promising biological activity, they must be evaluated for cytotoxicity to human cell lines to determine their viability as drug candidates .

化学反应分析

Substitution Reactions

The chlorine atoms at positions 3 and 6 of the pyridazine ring undergo nucleophilic substitution under varying conditions:

Mechanistic Insights :

-

Nucleophilic attack occurs preferentially at the 4-position of the pyridazine ring due to electron-withdrawing effects of the nitro group .

-

Halogen displacement with amines (e.g., 4-nitroaniline) proceeds via SNAr (nucleophilic aromatic substitution) .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its halogen substituents:

Key Observation :

-

Coupling at the 4-chloro position is favored over the 3-position due to steric and electronic factors .

Reductive Transformations

The nitro group undergoes selective reduction under catalytic conditions:

Applications :

-

Reduced amine derivatives serve as precursors for urea and thiourea conjugates in anticancer agent synthesis .

Cyclization and Heterocycle Formation

The compound acts as a scaffold for fused heterocycles:

Mechanism :

-

Base-induced dehydrohalogenation generates reactive intermediates (e.g., 4,5-didehydropyridazine), enabling ring contraction .

Oxidation and Functionalization

The nitro group and pyridazine ring participate in oxidation:

Comparative Reactivity Table

| Substituent | Position | Reactivity | Dominant Reaction |

|---|---|---|---|

| Chlorine (Cl) | 3 | Moderate electrophilicity | Nucleophilic substitution |

| Nitro (NO₂) | 4 (phenyl) | Strong electron-withdrawing | Reductive amination |

| Chlorine (Cl) | 6 | High lability in polar aprotic solvents | Coupling reactions |

相似化合物的比较

Structural Variations and Substituent Effects

The pyridazine scaffold allows for diverse functionalization. Below is a comparison of key analogs:

Physicochemical Properties

Key parameters affecting drug-likeness:

*Predicted using Becke’s hybrid functional (B3LYP) .

准备方法

Chlorination of 6-(4-chloro-3-nitrophenyl)-3(2H)-pyridazinone

The most common and effective method involves reacting the corresponding pyridazinone with phosphorus oxychloride (POCl3) in the presence of a disubstituted formamide, typically dimethylformamide (DMF). This process is a variant of the Vilsmeier-Haack-type chlorination, where the Vilsmeier reagent acts as a chlorinating agent converting the keto group to a chloro substituent without formylation.

- A cold mixture of phosphorus oxychloride and DMF is prepared, maintaining the temperature below 60°C during addition.

- The 6-(4-chloro-3-nitrophenyl)-3(2H)-pyridazinone is added in portions.

- The reaction mixture is heated to 75-90°C and maintained for 4-5 hours under stirring.

- After completion, the reaction is cooled and quenched in ice-cold water (below 40°C) to precipitate the product.

- The crude product is filtered, washed, and dried.

This method yields the 3-chloro derivative in high yields (70-95%) depending on substrate purity and reaction optimization.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorinating Agent | Phosphorus oxychloride (POCl3) | Excess (5-10 equivalents) often used |

| Co-solvent/Additive | Dimethylformamide (DMF) | Enhances reactivity and selectivity |

| Temperature | 75-90°C (steam bath) | Reaction time and temperature may require optimization due to nitro group sensitivity |

| Reaction Time | 4-5 hours | Monitoring by TLC recommended |

| Workup Procedure | Quenching in ice water (<40°C), filtration | Temperature control critical to avoid decomposition |

| Purification | Recrystallization from DMF-water or ethanol | Multiple recrystallizations may be necessary |

| Expected Yield | 70-95% | High yield achievable with optimized conditions |

Table 1: Reaction conditions for chlorination step in the synthesis of this compound

Precursor Synthesis: Formation of 6-(4-chloro-3-nitrophenyl)-3(2H)-pyridazinone

Before chlorination, the key intermediate 6-(4-chloro-3-nitrophenyl)-3(2H)-pyridazinone must be synthesized. One general approach involves condensation reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds under acetic anhydride reflux conditions.

- The reaction between 3-oxo-2-arylhydrazonopropanals and p-nitrophenylacetic acid derivatives in acetic anhydride leads to pyridazin-3-one derivatives.

- The mechanism involves formation of an alkylidene intermediate followed by cyclization with elimination of water molecules.

- The process typically yields pyridazin-3-one derivatives as sole isolable products in excellent yields (up to 82%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 3-oxo-2-arylhydrazonopropanal + p-nitrophenylacetic acid | Reflux in acetic anhydride (10 mL) for 1 hour | Formation of pyridazin-3-one derivatives (precursors) |

| Workup | Cooling, filtration, recrystallization | Yellow crystals, high purity |

Table 2: Preparation of pyridazin-3-one precursors for chlorination

Reaction Mechanism Insights

- The chlorination step is believed to proceed via formation of a Vilsmeier reagent from POCl3 and DMF.

- This reagent chlorinates the keto group at position 3 of the pyridazinone ring, replacing it with chlorine.

- The nitro and chloro substituents on the phenyl ring influence electron density and may affect reaction rates and selectivity.

- The absence of ammonium acetate prevents formation of side products such as 5-arylazopyridines, favoring exclusive formation of the chlorinated pyridazine.

Purification and Characterization

- The crude chlorinated product is often purified by recrystallization from DMF-water mixtures or ethanol.

- Multiple recrystallizations may be necessary to achieve high purity suitable for further synthetic applications.

- The compound typically crystallizes as a solid with melting points in the range of 180-220°C.

- Characterization is confirmed by IR, NMR, and elemental analysis consistent with the structure.

Summary Table of Preparation Method

| Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of pyridazinone precursor | 3-oxo-2-arylhydrazonopropanal + p-nitrophenylacetic acid, reflux in acetic anhydride | 80-85 | Efficient condensation and cyclization |

| Chlorination to target compound | POCl3 + DMF, 75-90°C, 4-5 h, quench in ice water | 70-95 | High yield, requires careful temperature control |

| Purification | Recrystallization from DMF-water or ethanol | - | Multiple recrystallizations for purity |

常见问题

Q. What are the common synthetic routes for 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example:

- Suzuki-Miyaura coupling : Use 3-chloro-6-boronic ester pyridazine derivatives with 4-chloro-3-nitrophenyl halides. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃ in THF/H₂O) to enhance coupling efficiency .

- Stepwise nitration and chlorination : Start with a phenylpyridazine precursor, followed by nitration (HNO₃/H₂SO₄) and chlorination (POCl₃ or SOCl₂). Monitor reaction progress via TLC or HPLC to avoid over-nitration .

Key Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields at controlled exothermicity |

| Catalyst Loading | 2–5 mol% Pd | Reduces side reactions |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. The nitro group’s electron-withdrawing effect deshields adjacent protons (e.g., aromatic protons on the 4-chloro-3-nitrophenyl group appear as doublets at δ 8.2–8.5 ppm) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry. For example, the crystal structure of a related compound (C17H20Cl2N4O) confirmed a monoclinic lattice (space group C2/c) with bond lengths consistent with pyridazine π-delocalization .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic clusters for Cl (M+2 peak ~33% intensity relative to M+) .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

Methodological Answer:

- AhR Agonism Assay : Test in HL-60 leukemia cells using qPCR for CYP1A1 induction, as structurally similar pyridazines activate aryl hydrocarbon receptors .

- Enzyme Inhibition : Screen against α-glucosidase (yeast-based assay) at 10–100 µM concentrations, measuring IC₅₀ via UV-Vis spectrophotometry .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., prostate or leukemia) with dose ranges of 1–50 µM .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural assignments?

Methodological Answer:

- Density Functional Theory (DFT) : Compare computed -NMR chemical shifts (B3LYP/6-311++G**) with experimental data to validate proposed tautomers or conformers .

- Twinned Crystallography : For ambiguous X-ray data (e.g., high R-factor values), use SHELXL’s TWIN/BASF commands to refine twinned structures .

Example Workflow:

Acquire single-crystal X-ray data (MoKα, λ = 0.71073 Å).

Refine using OLEX2’s dual-space algorithms to handle pseudo-symmetry .

Cross-validate with DFT-optimized geometries.

Q. What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:

- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce electron-donating groups (e.g., methyl) to reduce nitro group susceptibility .

- Prodrug Design : Mask the nitro group as a bioreversible moiety (e.g., nitroreductase-sensitive prodrugs) to enhance metabolic stability .

Q. How can computational methods predict off-target interactions in kinase inhibition studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries for Akt, GSK-3β). Focus on ATP-binding pockets due to pyridazine’s planar structure .

- Kinome-Wide Profiling : Employ KINOMEscan® to quantify binding affinities. For example, LY2784544 (a pyridazine-based kinase inhibitor) showed selectivity for JAK2 over 98% of 468 kinases tested .

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。